1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile
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Overview
Description
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the quinoxaline core, and two nitrile groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated quinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, hydrogenated quinoxalines, and quinoxaline derivatives with functional groups introduced at specific positions.
Scientific Research Applications
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrile groups may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: An isomeric compound with a similar ring system but different nitrogen atom positions.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: A related compound with a nitrogen atom in the benzene ring.
Uniqueness
1,4,4a,5,6,8a-Hexahydroquinoxaline-2,3-dicarbonitrile is unique due to its hexahydro structure and the presence of two nitrile groups
Properties
CAS No. |
88548-93-0 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,4,4a,5,6,8a-hexahydroquinoxaline-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1,3,7-8,13-14H,2,4H2 |
InChI Key |
FINSRKWHQKZGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C=C1)NC(=C(N2)C#N)C#N |
Origin of Product |
United States |
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